molecular formula C29H30N2O7 B12509828 {N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid

{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid

Cat. No.: B12509828
M. Wt: 518.6 g/mol
InChI Key: AWDFPJNCCCPIHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-(Dmb)Gly-OH involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The removal of the dimethoxybenzyl (Dmb) group and regeneration of the glycine residue occur during the standard trifluoroacetic acid (TFA)-mediated cleavage reaction .

Industrial Production Methods: Industrial production of Fmoc-Ala-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically produced as a powder and stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Ala-(Dmb)Gly-OH primarily undergoes reactions typical of peptide synthesis, including acylation and deprotection reactions. The compound is designed to prevent aggregation during peptide chain assembly, leading to faster and more predictable reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with high purity and yield, free from aggregation issues .

Mechanism of Action

The mechanism by which Fmoc-Ala-(Dmb)Gly-OH exerts its effects involves the disruption of secondary structure formation during peptide synthesis. The Dmb group prevents aggregation, leading to enhanced acylation and deprotection kinetics . This results in more efficient and predictable peptide synthesis.

Properties

Molecular Formula

C29H30N2O7

Molecular Weight

518.6 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)

InChI Key

AWDFPJNCCCPIHR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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